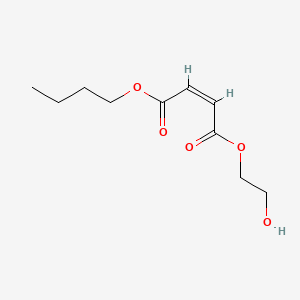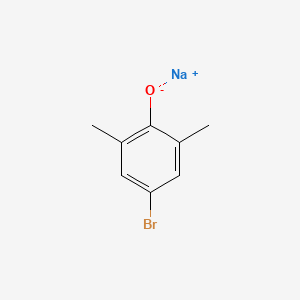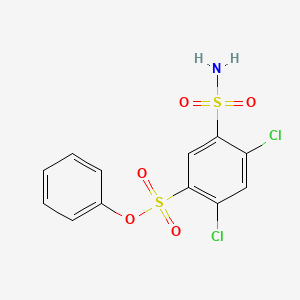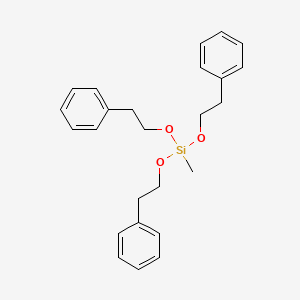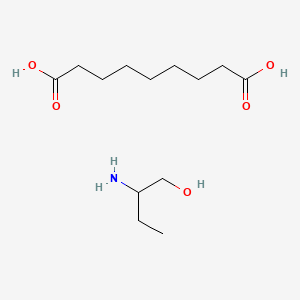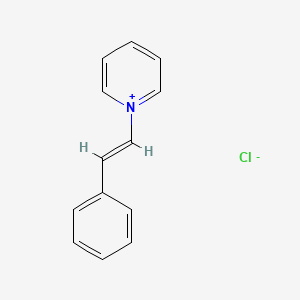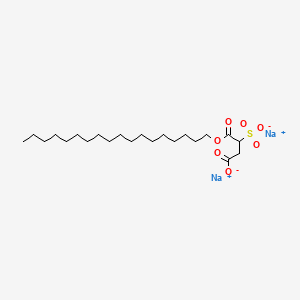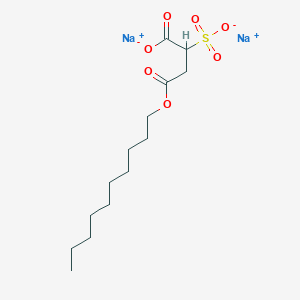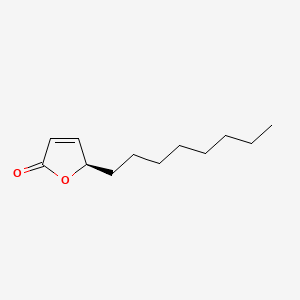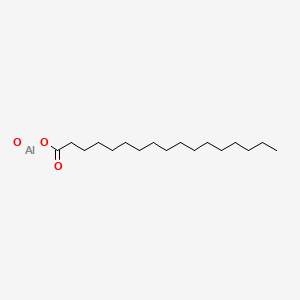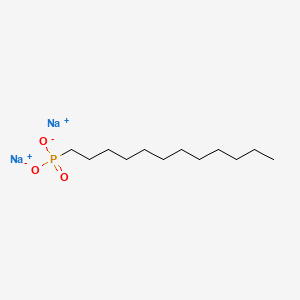
3-Methyl-3-butenyl 2-methylcrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-butenyl 2-methylcrotonate is an organic compound with the molecular formula C10H16O2. It is also known by other names such as (E)-3-Methylbut-3-en-1-yl 2-methylbut-2-enoate . This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-butenyl 2-methylcrotonate typically involves the esterification reaction between 3-Methyl-3-butenol and 2-Methylcrotonic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-3-butenyl 2-methylcrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
3-Methyl-3-butenyl 2-methylcrotonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-3-butenyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl 3-methylcrotonate: An ester with a similar structure but different alkyl group.
Methyl 3-methyl-2-butenoate: Another ester with a similar backbone but different substituents.
Uniqueness
3-Methyl-3-butenyl 2-methylcrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
83783-87-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3-methylbut-3-enyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5+ |
InChIキー |
LMPCYQLIAVCCCL-WEVVVXLNSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OCCC(=C)C |
正規SMILES |
CC=C(C)C(=O)OCCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


